molecular formula C21H27N5O7 B12298492 2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate

Cat. No.: B12298492
M. Wt: 461.5 g/mol
InChI Key: AEFQSKJUVDZANQ-UHFFFAOYSA-N
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Description

Lometrexol hydrate, also known as N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid hydrate, is an antipurine antifolate compound. It inhibits glycinamide ribonucleotide formyltransferase (GARFT) activity without inducing detectable DNA strand breaks. This compound further disrupts de novo purine synthesis, leading to abnormal cell proliferation, apoptosis, and cell cycle arrest, exhibiting anticancer activity .

Preparation Methods

Lometrexol hydrate is synthesized through a series of chemical reactions involving the modification of folic acid analogs. The most common synthetic strategy involves the post-modification of 3,4-dihydropteridine-2,4-diamines. The reaction typically involves the use of barium salt dehydrate or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid . Industrial production methods are not widely documented, but the synthesis generally follows similar laboratory procedures with scaling adjustments.

Chemical Reactions Analysis

Lometrexol hydrate undergoes several types of chemical reactions, including:

Scientific Research Applications

Lometrexol hydrate has a wide range of scientific research applications:

Mechanism of Action

Lometrexol hydrate exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme required for de novo purine synthesis. This inhibition leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, causing cell cycle arrest and apoptosis. The compound also affects the levels of ATP and GTP, further disrupting cellular metabolism .

Comparison with Similar Compounds

Lometrexol hydrate is similar to other antifolate compounds such as:

    Methotrexate: Both inhibit folate-dependent enzymes but target different pathways.

    Raltitrexed: Similar in its antifolate activity but has different molecular targets.

    Pralatrexate: Another antifolate with a distinct mechanism of action.

    Pemetrexed: Inhibits multiple folate-dependent enzymes, including GARFT, but has broader applications.

    TNP-351: A newer antifolate with unique properties compared to traditional compounds

Lometrexol hydrate stands out due to its specific inhibition of GARFT without causing detectable DNA strand breaks, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C21H27N5O7

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2

InChI Key

AEFQSKJUVDZANQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Origin of Product

United States

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